molecular formula C16H22O4 B14388294 3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol CAS No. 88462-41-3

3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol

Cat. No.: B14388294
CAS No.: 88462-41-3
M. Wt: 278.34 g/mol
InChI Key: MCATZWWETBCTME-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a benzyloxy group and a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could be:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the benzyloxy group can be introduced via a nucleophilic substitution reaction.

    Introduction of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be formed through an acetalization reaction involving a diol and an aldehyde or ketone.

    Final Assembly: The final compound is obtained by combining the cyclopentane and 1,3-dioxane intermediates under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of benzyl-substituted cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclopentan-1-ol: Lacks the 1,3-dioxane ring, which may affect its reactivity and applications.

    4-(1,3-Dioxan-2-yl)cyclopentan-1-ol:

    3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring, which may alter its stability and reactivity.

Uniqueness

The unique combination of the benzyloxy group and the 1,3-dioxane ring in 3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol imparts distinct chemical properties and potential applications that differentiate it from similar compounds. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.

Properties

CAS No.

88462-41-3

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

3-(1,3-dioxan-2-yl)-4-phenylmethoxycyclopentan-1-ol

InChI

InChI=1S/C16H22O4/c17-13-9-14(16-18-7-4-8-19-16)15(10-13)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-17H,4,7-11H2

InChI Key

MCATZWWETBCTME-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2CC(CC2OCC3=CC=CC=C3)O

Origin of Product

United States

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